![molecular formula C8H11NO3 B12707877 7-Oxa-9-azaspiro(4.5)decane-8,10-dione CAS No. 90087-41-5](/img/structure/B12707877.png)
7-Oxa-9-azaspiro(4.5)decane-8,10-dione
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Overview
Description
BRN 0142304 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
The preparation of BRN 0142304 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific organic compounds under controlled conditions to yield the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
BRN 0142304 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis of 7-Oxa-9-azaspiro(4.5)decane-8,10-dione
The compound can be synthesized through various methods, often involving the reaction of specific starting materials under controlled conditions. For instance, one method involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures to yield the desired compound. This method is noted for its cost-effectiveness and simplicity, making it suitable for industrial production .
Antitumor Activity
Recent studies have highlighted the antitumor properties of derivatives related to this compound. A series of compounds derived from this scaffold exhibited significant cytotoxicity against various cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
11b | A549 (Lung) | 0.18 |
11h | A549 (Lung) | 0.19 |
11d | MDA-MB-231 | 0.08 |
11h | MDA-MB-231 | 0.08 |
11k | MDA-MB-231 | 0.09 |
11h | HeLa (Cervical) | 0.15 |
These compounds demonstrated moderate to potent activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines, indicating their potential as therapeutic agents .
Pharmaceutical Applications
The primary application of this compound derivatives lies in their role as intermediates in the synthesis of anxiolytic medications such as Travin . Their unique structural properties allow them to interact with biological targets effectively, leading to their use in drug development.
Development of Anticancer Agents
In a study focused on synthesizing new derivatives based on the spirocyclic structure, researchers developed several compounds that showed promising anticancer activity against multiple cell lines . The optimization of synthesis conditions led to improved yields and biological activity.
Industrial Production Methods
Innovative methods for synthesizing these compounds have been explored to enhance production efficiency and reduce costs. For instance, techniques that eliminate the need for isolating intermediates have been developed, resulting in higher purity products and decreased processing times .
Mechanism of Action
The mechanism of action of BRN 0142304 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
BRN 0142304 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and reactivity. BRN 0142304 stands out due to its specific properties and applications that make it particularly valuable in certain research and industrial contexts.
References
- Use of the Nanofitin Alternative Scaffold as a GFP-Ready Fusion Tag
- Comparative Study on Preparation Methods for Transparent Conductive Films Based on Silver Nanowires
- 3-CHLOROBENZO(B)THIOPHENE-2-CARBOXYLIC - ChemBK
- Department of Energy Office of Science Fusion Energy Sciences Workshop
- Docusate: Uses, Interactions, Mechanism of Action - DrugBank Online
- Chemical Similarity Search - RCSB PDB
Properties
CAS No. |
90087-41-5 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
7-oxa-9-azaspiro[4.5]decane-8,10-dione |
InChI |
InChI=1S/C8H11NO3/c10-6-8(3-1-2-4-8)5-12-7(11)9-6/h1-5H2,(H,9,10,11) |
InChI Key |
PHPJKYHMPCUZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)COC(=O)NC2=O |
Origin of Product |
United States |
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